4-Fluoro-3-hydroxybenzaldehyde
Overview
Description
4-Fluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-3-hydroxybenzaldehyde involves the demethylation of 4-Fluoro-3-methoxybenzaldehyde. This process typically uses hydrogen bromide (HBr) in an inert atmosphere. The reaction is carried out by mixing 4-Fluoro-3-methoxybenzaldehyde with 48% HBr and heating the mixture to 140°C for three hours. The resulting mixture is then diluted with water and extracted with dichloromethane to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 4-Fluoro-3-hydroxybenzoic acid.
Reduction: 4-Fluoro-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-hydroxybenzaldehyde is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxybenzaldehyde varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit macrophage migration inhibitory factor, which plays a role in inflammatory responses . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde: Similar structure but with the fluorine and hydroxyl groups swapped.
4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.
3-Chloro-4-hydroxybenzaldehyde: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
4-Fluoro-3-hydroxybenzaldehyde is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-fluoro-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOULGHINSFURSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343156 | |
Record name | 4-Fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-85-3 | |
Record name | 4-Fluoro-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structural modification of a BODIPY dye with 4-fluoro-3-hydroxybenzaldehyde affect its sensitivity to solvent properties?
A: The research article explores two BODIPY dyes, one synthesized with this compound (Dye 3) and another with p-N,N-dimethylaminobenzaldehyde (Dye 1) []. The study found that Dye 1, lacking the this compound moiety, exhibited significant sensitivity to solvent properties. Specifically, its fluorescence quantum yields and radiative decay rate constants (kf) decreased with increasing solvent polarity, while its emission maxima red-shifted. In contrast, Dye 3, incorporating this compound, showed minimal sensitivity to solvent changes. This suggests that the presence of the this compound group contributes to the reduced solvatochromic behavior of Dye 3.
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